This compound falls under the category of beta-carbolines, which are bicyclic compounds derived from the indole alkaloid family. Beta-carbolines have garnered attention in medicinal chemistry due to their potential as therapeutic agents in treating various conditions, including anxiety and depression .
The synthesis of 2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester can be approached through several methods. A notable synthesis route involves the Pictet-Spengler reaction, where D-tryptophan methyl ester hydrochloride reacts with piperonal in the presence of trifluoroacetic acid and chlorinated solvents .
The molecular structure of 2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester features a fused bicyclic framework comprising a pyridine-like ring and an indole-like structure. The compound contains two stereogenic centers that contribute to its stereoisomerism.
COC(=O)C1C2=C(CCN1)C3=CC=CC=C3N2
AXORRASOUNGLOT-UHFFFAOYSA-N
InChI=1S/C13H14N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-5,12,14-15H,6-7H2,1H3
.The stereochemistry of this compound plays a crucial role in its biological activity since different stereoisomers can exhibit varying pharmacological effects.
The chemical reactivity of 2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester includes several transformations:
The mechanism of action for compounds like 2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester typically involves interactions with neurotransmitter systems in the brain. Specifically:
The detailed molecular interactions often require further experimental validation through pharmacological assays.
The physical and chemical properties of 2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester include:
Property | Value |
---|---|
Molecular Weight | 230.26 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
These properties are essential for determining the compound's suitability for various applications.
The scientific applications of 2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester are diverse:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4